tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate
Description
tert-Butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate is a carbamate derivative featuring a tert-butyl protecting group, a benzyl substituent, and a stereospecific (1S)-1-hydroxyethyl group at the phenyl ring’s 3-position.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[[3-(1-hydroxyethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-10(16)12-7-5-6-11(8-12)9-15-13(17)18-14(2,3)4/h5-8,10,16H,9H2,1-4H3,(H,15,17) |
InChI Key |
CWHAYCBUIGQKQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbamate group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .
Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals and biologically active molecules. Its stability and reactivity make it suitable for modifying drug molecules to enhance their efficacy and bioavailability .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its versatility in chemical reactions allows for the creation of a wide range of products .
Mechanism of Action
The mechanism of action of tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The carbamate group can be removed under acidic or basic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl[(1S)-1-(3-hydroxyphenyl)ethyl]carbamate
- Structure : A (1S)-configured ethyl group linked to a 3-hydroxyphenyl ring, with a tert-butyl carbamate group.
- Key Differences :
- The hydroxyl group is directly attached to the phenyl ring (3-position) instead of a hydroxyethyl side chain.
- Molecular weight: 237.29 g/mol (vs. target compound’s 252.31 g/mol ).
tert-Butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate
- Structure: Features a 3-substituted phenyl group with a 1-amino-2-hydroxyethyl chain.
- Molecular formula: C₁₃H₂₀N₂O₃ (vs. target compound’s C₁₃H₂₀N₂O₃; identical formula but distinct substituent arrangement).
- Implications: The amino group introduces basicity, altering solubility and reactivity in acidic environments .
tert-Butyl 3-(aminomethyl)benzylcarbamate
- Structure: A benzyl group with a 3-aminomethyl substituent.
- Key Differences: Replaces the hydroxyethyl group with an aminomethyl group, increasing nucleophilicity. Molecular weight: 236.31 g/mol (slightly lower than the target compound).
- Applications : Used in peptide synthesis and as a building block for urea/thiourea derivatives .
tert-Butyl N-[(1R)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate
- Structure : Cyclopentene ring substituted with hydroxymethyl and carbamate groups.
- Key Differences: Non-aromatic core (cyclopentene vs. phenyl ring) alters electronic properties and conformational flexibility. Molecular formula: C₁₁H₁₉NO₃ (smaller and less planar than the target compound).
- Relevance: Demonstrates the versatility of tert-butyl carbamates in non-aromatic systems .
Physicochemical and Functional Comparisons
Molecular Weight and Polarity
| Compound | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| Target compound | 252.31 | Hydroxyethyl, carbamate |
| tert-Butyl[(1S)-1-(3-hydroxyphenyl)ethyl]carbamate | 237.29 | Phenolic -OH, carbamate |
| tert-Butyl 3-(aminomethyl)benzylcarbamate | 236.31 | Aminomethyl, carbamate |
- The target compound’s hydroxyethyl group enhances hydrophilicity compared to the aminomethyl or simple phenolic -OH analogs.
Stereochemical Considerations
Stability and Reactivity
- Hydrolytic Stability: tert-Butyl carbamates are generally stable under basic conditions but cleaved under acidic or catalytic hydrogenation conditions.
- Aminomethyl vs. Hydroxyethyl: The aminomethyl group () is more reactive toward electrophiles, while the hydroxyethyl group (target compound) may participate in oxidation or esterification reactions.
Research and Application Insights
- Medicinal Chemistry : The hydroxyethyl group in the target compound could mimic alcohol or glycerol moieties in bioactive molecules, making it valuable in kinase or protease inhibitor design.
- Synthetic Utility: Compounds like tert-butyl 3-(aminomethyl)benzylcarbamate () are preferred for coupling reactions due to their primary amine functionality .
- Macromolecular Interactions : The stereospecificity of (1S)-configured derivatives () may optimize interactions with chiral binding pockets in proteins .
Biological Activity
tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate, identified by CAS number 2171106-95-7, is a carbamate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C14H21NO3, with a molecular weight of 251.33 g/mol. The compound's structure includes a tert-butyl group and a phenyl moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO3 |
| Molecular Weight | 251.33 g/mol |
| Boiling Point | Not available |
| LogP (octanol-water) | 2.13 |
| Solubility | Low |
Biological Activity
The biological activity of this compound has been explored primarily in the context of its pharmacological effects, particularly its potential as an anti-cancer agent.
Research indicates that this compound may exert its effects through the following mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .
- Targeting Specific Pathways : It is hypothesized that the compound interacts with specific signaling pathways involved in tumor growth and metastasis.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound in vitro:
- Study on Apoptosis Induction :
- Cell Cycle Analysis :
-
Comparative Efficacy :
- In comparative studies against standard chemotherapeutic agents, this compound displayed a favorable profile with lower toxicity to normal cells while maintaining efficacy against malignant cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound has low gastrointestinal absorption, which may limit its bioavailability when administered orally.
- Blood-Brain Barrier Penetration : It is classified as non-permeant to the blood-brain barrier (BBB), suggesting limited central nervous system effects .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| GI Absorption | Low |
| BBB Permeability | No |
| P-glycoprotein Substrate | Yes |
| CYP Inhibition | None identified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
